7-Phenylheptanoic acid

Chronic Kidney Disease Uremic Toxin Tryptophan Indole Lyase

7-Phenylheptanoic acid (C₁₃H₁₈O₂; molecular weight: 206.28 g/mol) is a medium-chain carboxylic acid featuring a terminal phenyl group on a seven-carbon aliphatic chain. It belongs to the ω-phenylalkanoic acid family and is characterized as a viscous oil at room temperature with limited aqueous solubility.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 40228-90-8
Cat. No. B1584362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenylheptanoic acid
CAS40228-90-8
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCC(=O)O
InChIInChI=1S/C13H18O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,14,15)
InChIKeyZVSXKFNTWOIGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenylheptanoic Acid (CAS 40228-90-8): A Medium-Chain ω-Phenylalkanoic Acid with Distinctive Structural and Biological Attributes for Specialized Research Applications


7-Phenylheptanoic acid (C₁₃H₁₈O₂; molecular weight: 206.28 g/mol) is a medium-chain carboxylic acid featuring a terminal phenyl group on a seven-carbon aliphatic chain . It belongs to the ω-phenylalkanoic acid family and is characterized as a viscous oil at room temperature with limited aqueous solubility [1]. This compound occurs naturally in the exocrine secretions of the stinkpot turtle (Sternotherus odoratus) [2] and has been utilized as a carbon source for microbial polyhydroxyalkanoate production [3], as a TIL enzyme inhibitor in CKD research [4], and as a key intermediate in the synthesis of bioactive molecules [5]. Its distinct physicochemical profile and chain-length-dependent biological activities differentiate it from closely related phenylalkanoic acid analogs.

Why 7-Phenylheptanoic Acid Cannot Be Interchanged with Shorter-Chain Phenylalkanoic Acid Analogs in Research Applications


The biological and materials science behavior of ω-phenylalkanoic acids is exquisitely sensitive to alkyl chain length, precluding simple substitution among homologues. In vitro enzyme kinetic studies demonstrate a positive correlation between alkyl chain length and TIL inhibitory potency, with 7-phenylheptanoic acid (C7) exhibiting markedly stronger suppression than its C5 (5-phenylvaleric) and C6 (6-phenylcaproic) counterparts [1]. Similarly, microbial polymer synthesis outcomes diverge sharply: 6-phenylhexanoic acid (C6) yields a homopolymer, whereas 7-phenylheptanoic acid (C7) produces a copolymer containing n−2 carbon units [2]. These chain-length-dependent functional distinctions, combined with compound-specific physicochemical properties—including its classification as a viscous oil requiring specialized formulation for in vivo evaluation [1]—mean that researchers cannot assume functional equivalence among phenylalkanoic acid series members. Selection of the appropriate chain-length variant is critical for experimental reproducibility and achieving intended biological or material outcomes.

Quantitative Comparative Evidence: How 7-Phenylheptanoic Acid Differs from Closest Analogs in Specific Research Contexts


Chain-Length-Dependent TIL Inhibition: 7-Phenylheptanoic Acid Outperforms Shorter Homologues in Suppressing Indole Production

In vitro enzyme kinetic assays comparing phenylalkanoic acid homologues revealed that TIL reaction velocity suppression correlates positively with alkyl chain length. At a fixed 2 mM concentration, 7-phenylheptanoic acid (PH, C7) reduced TIL activity more potently than 6-phenylcaproic acid (PC, C6) and 5-phenylvaleric acid (PV, C5). The depletion of tryptophan and accumulation of indole were directly monitored, confirming PH's superior capacity to slow tryptophan decomposition relative to shorter-chain analogs [1]. Notably, non-aromatic chain analogs (n-butyric acid and n-heptanoic acid) exhibited no TIL inhibitory activity, establishing that both the aromatic ring and a sufficiently long alkyl chain are required for efficacy [1].

Chronic Kidney Disease Uremic Toxin Tryptophan Indole Lyase

Microbial Polyester Synthesis: 7-Phenylheptanoic Acid Yields Copolymer Structure Distinct from 6-Phenylhexanoic Acid Homopolymer

When used as a carbon source in Pseudomonas putida cultures, 7-phenylheptanoic acid undergoes a metabolic pathway that yields a copolymer—copoly(3-hydroxy-7-phenylheptanoate−3-hydroxy-5-phenylvalerate)—containing monomer units with n−2 carbons following deacetylation. In direct contrast, 6-phenylhexanoic acid under identical conditions produces a homopolymer (poly-3-hydroxy-6-phenylhexanoate) [1]. Structural characterization via ¹³C NMR confirmed that the copolymer from 7-phenylheptanoic acid represents a true random copolymer, not a mixture of homopolymers [1].

Biopolymer Polyhydroxyalkanoate Biodegradable Polymer

Formulation-Driven Dissolution Enhancement: HPβCD Complexation Transforms Poorly Soluble 7-Phenylheptanoic Acid into Rapidly Dissolving Solid

Native 7-phenylheptanoic acid exists as a viscous oil with limited aqueous solubility, presenting handling and oral administration challenges. Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) via lyophilization produced a free-flowing powder (PH content 73.1 ± 1.0% w/w) with dramatically improved dissolution characteristics. In JP 1st dissolution fluid (pH 1.2) at 37°C, the percentage dissolved at 10 minutes (DP₁₀min) increased from 17.15 ± 2.95% for unformulated PH to 101.20 ± 2.12% for the PH-HPβCD complex (p < 0.001). Dissolution efficiency at 60 minutes (DE₆₀min) improved from 44.32 ± 2.89% to 96.35 ± 3.01% (p < 0.001) [1].

Drug Formulation Cyclodextrin Complexation Solubility Enhancement

In Vivo Renal Protection: PH-HPβCD Complex Reduces Plasma IS and BUN in Adenine-Induced CKD Mouse Model

In a moderately advanced adenine-induced CKD mouse model, oral administration of PH-HPβCD complex (equivalent to 10 mg/kg/day PH) for four weeks significantly reduced plasma indoxyl sulfate (IS) and blood urea nitrogen (BUN) compared to untreated renal failure (RF) controls. Plasma IS decreased from 28.0 ± 8.6 µg/mL in RF mice to a significantly lower level (p < 0.05) in PH-HPβCD-treated mice; BUN was also significantly lower (p < 0.05) relative to RF controls. Plasma creatinine showed a trend toward reduction but did not reach statistical significance [1]. In a prophylactic administration protocol (5.35 and 11.96 mg/kg/day PH), the formulation also attenuated renal function deterioration and tubulointerstitial fibrosis [1].

Chronic Kidney Disease In Vivo Efficacy Indoxyl Sulfate

Optimal Research and Industrial Use Cases for 7-Phenylheptanoic Acid Based on Verified Differentiating Evidence


Gut-Kidney Axis Research and Uremic Toxin Suppression Studies

Investigators studying gut microbiome modulation for CKD intervention should prioritize 7-phenylheptanoic acid over shorter-chain phenylalkanoic acids due to its chain-length-dependent superior TIL inhibition in vitro [1] and its validated in vivo capacity to reduce plasma IS and BUN in adenine-induced CKD mice [1]. The compound's requirement for aromatic functionality and a sufficiently long alkyl chain (C7) distinguishes it from non-aromatic fatty acids and shorter phenylalkanoic homologues [1].

Microbial Synthesis of Phenyl-Functionalized Polyhydroxyalkanoate Copolymers

For biosynthesis of biodegradable polymers with tunable composition, 7-phenylheptanoic acid offers a unique advantage: it yields a copolymer (copoly(3-hydroxy-7-phenylheptanoate−3-hydroxy-5-phenylvalerate)) when fed to Pseudomonas putida, whereas 6-phenylhexanoic acid produces a homopolymer under identical conditions [2]. This enables access to random copolymers containing n and n−2 monomer units, expanding the available polymer architecture space for property optimization [2].

Formulation Development and Preclinical In Vivo Studies

Researchers requiring oral administration of 7-phenylheptanoic acid must utilize its HPβCD complex formulation to achieve reproducible dosing. The unformulated compound is a viscous oil with poor aqueous solubility (DP₁₀min = 17.15%), whereas the PH-HPβCD complex provides near-complete dissolution within 10 minutes (DP₁₀min = 101.20%) in simulated gastric fluid [1]. This formulation approach is essential for reliable in vivo pharmacokinetic and efficacy studies [1].

Synthesis of Bioactive Peptidomimetics and Amino Acid Derivatives

7-Phenylheptanoic acid serves as a key intermediate for preparing amino acid derivatives and has been employed in the synthesis of cholecystokinin analogs, where 3-amino-7-phenylheptanoic acid replaced the Asp-Phe-NH₂ moiety to improve metabolic stability [3]. This application leverages the compound's seven-carbon phenyl-terminated chain to introduce specific spatial and hydrophobic characteristics into peptidomimetic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Phenylheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.